

Application Notes and Protocols for Tracking Studies Using Labeled Albomycin Epsilon

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Compound of Interest		
Compound Name:	Albomycin epsilon	
Cat. No.:	B15175557	Get Quote

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Introduction

Albomycin is a potent sideromycin antibiotic with a "Trojan horse" mechanism of action, enabling its active transport into bacterial cells via siderophore uptake systems[1][2]. This unique entry mechanism makes it a promising candidate for combating drug-resistant bacteria. **Albomycin epsilon** (Alb-ε), a natural congener of albomycin, possesses a reactive primary amine on its cytosine moiety, providing an ideal site for selective labeling with fluorescent or radioactive probes. This document provides detailed protocols for the labeling of **Albomycin epsilon** for in vitro and in vivo tracking studies, allowing researchers to visualize its uptake, distribution, and cellular fate.

Principle of Albomycin Epsilon Labeling

The labeling strategy focuses on the site-selective modification of the exocyclic amine at the C4 position of the cytosine ring of **Albomycin epsilon**. This position is chosen because in the more potent congener, Albomycin $\delta 2$, this amine is carbamoylated, suggesting that modification at this site is tolerated and less likely to disrupt the molecule's interaction with its intracellular target, seryl-tRNA synthetase[3][4].

Two primary labeling approaches are described:



- Fluorescent Labeling: For high-resolution in vitro tracking in bacterial cultures using fluorescence microscopy. This involves conjugation with an N-hydroxysuccinimide (NHS)ester activated fluorescent dye.
- Radiolabeling: For sensitive in vivo tracking and biodistribution studies in animal models
 using Single Photon Emission Computed Tomography (SPECT/CT). This involves the
 attachment of a DOTA chelator via an NHS-ester linker, followed by chelation with Gallium68 (⁶⁸Ga).

Data Presentation

Table 1: Properties of Albomycin Congeners

Congener	C4-Substituent on Cytosine	Molecular Weight (Da)	Potency (MIC)	Reference
Albomycin ε	-NH ₂	~950	Moderate	[4]
Albomycin δ ₂	-NH-CO-NH₂	993.01	High (e.g., 5 ng/mL vs. E. coli)	[5][6]
Albomycin δ ₁	=O (Uracil)	~951	Low	[4]

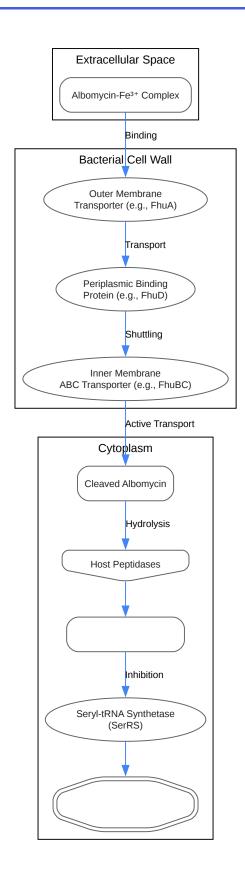
Table 2: Summary of Labeling and Tracking Parameters



Parameter	Fluorescent Labeling (in vitro)	Radiolabeling (in vivo)
Label	NHS-ester fluorescent dye (e.g., Cy5-NHS)	⁶⁸ Ga-DOTA-NHS ester
Target Functional Group	Primary amine on cytosine	Primary amine on cytosine
Molar Ratio (Label:Alb-ε)	5:1 to 10:1	3:1 to 5:1
Reaction pH	8.0 - 8.5	8.0 - 8.5
Purification Method	Size-exclusion chromatography / RP-HPLC	Solid-phase extraction (SPE) / RP-HPLC
Characterization	Mass Spectrometry, UV-Vis Spectroscopy	Radio-TLC, Radio-HPLC
Tracking Modality	Fluorescence Microscopy (Confocal, Deconvolution)	SPECT/CT
Typical Concentration	1-10 μΜ	10-20 MBq per animal
Incubation/Uptake Time	30 - 60 minutes	1 - 4 hours post-injection

Signaling Pathway and Experimental Workflows Albomycin's "Trojan Horse" Uptake Mechanism



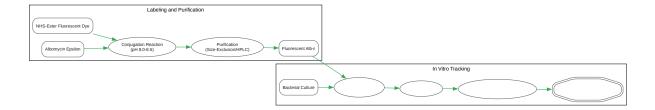


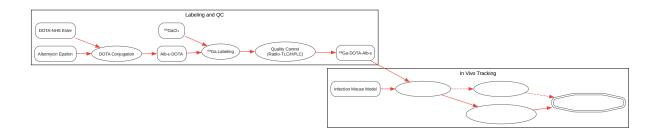
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Caption: "Trojan Horse" uptake mechanism of Albomycin.



Experimental Workflow: Fluorescent Labeling and In Vitro Tracking





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